6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one
Overview
Description
6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amination: The phenylamino group can be introduced via nucleophilic aromatic substitution, where the chloroquinoline reacts with aniline derivatives under basic conditions.
Phenoxyphenyl Group Addition: The phenoxyphenyl group can be attached through a palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid derivative with the corresponding halogenated quinoline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions using robust catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone imine derivatives.
Reduction: Reduction of the nitro group (if present in intermediates) to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Coupling Reagents: Palladium catalysts (Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Oxidation Products: Quinone imine derivatives.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinoline: Lacks the chloro and phenoxyphenyl groups, resulting in different biological activity.
6-chloro-4-phenylquinoline: Similar structure but without the phenoxyphenylamino group, leading to different chemical properties and applications.
3-amino-4-phenylquinoline: Contains an amino group but lacks the chloro and phenoxyphenyl groups, affecting its reactivity and biological activity.
Uniqueness
6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one is unique due to the presence of both the chloro and phenoxyphenylamino groups, which enhance its binding affinity to biological targets and increase its potential as a therapeutic agent. The combination of these substituents provides a distinct chemical profile that can be exploited for specific biological applications.
Properties
IUPAC Name |
6-chloro-3-(4-phenoxyanilino)-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O2/c28-19-11-16-24-23(17-19)25(18-7-3-1-4-8-18)26(27(31)30-24)29-20-12-14-22(15-13-20)32-21-9-5-2-6-10-21/h1-17,29H,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQSHEJQHWDAPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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